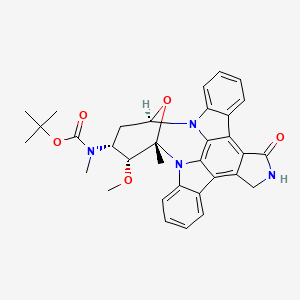

Staurosporine-Boc

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C33H34N4O5 |

|---|---|

Peso molecular |

566.6 g/mol |

Nombre IUPAC |

tert-butyl N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylcarbamate |

InChI |

InChI=1S/C33H34N4O5/c1-32(2,3)42-31(39)35(5)22-15-23-36-20-13-9-7-11-17(20)25-26-19(16-34-30(26)38)24-18-12-8-10-14-21(18)37(28(24)27(25)36)33(4,41-23)29(22)40-6/h7-14,22-23,29H,15-16H2,1-6H3,(H,34,38)/t22-,23-,29-,33+/m1/s1 |

Clave InChI |

JDZXLEPJWLCESI-IMODAIPLSA-N |

SMILES isomérico |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)OC(C)(C)C)OC |

SMILES canónico |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)OC(C)(C)C)OC |

Origen del producto |

United States |

Foundational & Exploratory

Staurosporine's Mechanism of Action in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Staurosporine, a potent and broad-spectrum protein kinase inhibitor isolated from the bacterium Streptomyces staurosporeus, is a widely utilized tool in cancer research for its ability to induce apoptosis in a diverse range of cell lines. Its mechanism of action, while complex and at times cell-type dependent, primarily involves the inhibition of numerous protein kinases, leading to the activation of both intrinsic and extrinsic apoptotic pathways. This technical guide provides an in-depth exploration of the core mechanisms by which staurosporine triggers programmed cell death, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Core Mechanism: Pan-Kinase Inhibition

Staurosporine's pro-apoptotic activity stems from its ability to bind to the ATP-binding site of a wide array of protein kinases with high affinity, thereby inhibiting their catalytic function.[1] This non-selective inhibition disrupts numerous signaling pathways that are critical for cell survival and proliferation. The abrogation of these survival signals is a key initiating event in staurosporine-induced apoptosis.

Table 1: Inhibitory Potency of Staurosporine Against Various Protein Kinases

| Kinase | IC50 Value |

| Protein Kinase C (PKC) | 0.7 - 3 nM[2] |

| Protein Kinase A (PKA) | 7 nM[2] |

| p60v-src Tyrosine Protein Kinase | 6 nM |

| CaM Kinase II | 20 nM |

| Protein Kinase G (PKG) | 8.5 nM[2] |

Note: IC50 values can vary depending on the specific assay conditions.

Induction of the Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is a major route through which staurosporine induces apoptosis. This pathway converges on the mitochondria, leading to the release of pro-apoptotic factors into the cytoplasm.

Regulation of Bcl-2 Family Proteins

Staurosporine treatment has been shown to modulate the expression and activity of the Bcl-2 family of proteins, which are central regulators of mitochondrial outer membrane permeabilization (MOMP). Specifically, staurosporine can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the activation of pro-apoptotic members such as Bax.[3][4] In Chang liver cells, for instance, a 48-hour exposure to 200 nM staurosporine resulted in a 75% decrease in Bcl-2 and a 50% decrease in Bcl-xL levels.[3] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members is a critical step towards MOMP.

Cytochrome c Release and Apoptosome Formation

The altered balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c from the intermembrane space into the cytosol.[3][5][6] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.

Caspase-9 and Effector Caspase Activation

The apoptosome serves as a platform for the recruitment and activation of pro-caspase-9, an initiator caspase.[7] Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[7][8][9] Active caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8] Interestingly, some studies suggest that staurosporine can also induce caspase-9 activation independently of Apaf-1 and the apoptosome, highlighting the complexity of its mechanism.[10]

Involvement of the Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is a primary mechanism, staurosporine has also been reported to engage the extrinsic apoptotic pathway in certain cell types, such as P388D1 macrophages.[11][12] This pathway is initiated by the activation of death receptors on the cell surface.

Upregulation of Death Ligands

Staurosporine treatment can lead to an increase in the levels of tumor necrosis factor-alpha (TNF-α).[11] This upregulation can result in an autocrine or paracrine activation of the TNF receptor (TNFR1) on the cell surface.

Caspase-8 Activation

Ligand binding to death receptors triggers the formation of the Death-Inducing Signaling Complex (DISC), which leads to the activation of the initiator caspase, caspase-8.[11] Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3. Additionally, caspase-8 can cleave the Bcl-2 family member Bid into its truncated form, tBid. tBid then translocates to the mitochondria to activate the intrinsic pathway, thus providing a crosstalk between the two pathways.

Caspase-Independent Apoptosis

In some cellular contexts, staurosporine can induce apoptosis through caspase-independent mechanisms.[5][13] This pathway is particularly relevant in cells where caspases are inhibited or deficient. Key features of this pathway include the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it causes large-scale DNA fragmentation and chromatin condensation.

Quantitative Data on Staurosporine-Induced Apoptosis

The concentration and duration of staurosporine treatment required to induce apoptosis can vary significantly between cell types.

Table 2: Exemplary Conditions for Staurosporine-Induced Apoptosis

| Cell Line | Staurosporine Concentration | Incubation Time | Observed Effects | Reference |

| Human Corneal Endothelial Cells (HCEC) | 0.2 µM | 3 - 24 hours | Caspase-3 activation, PARP cleavage, DNA condensation | [8] |

| Murine Cortical Neurons | 30 - 100 nM | 24 hours | Neuronal degeneration, chromatin condensation, DNA laddering | [14] |

| Chang Liver Cells | 200 nM | 48 hours | ~50% apoptosis, decreased Bcl-2 and Bcl-xL | [3] |

| Melanoma Cells (IgR3, Mel-RM) | 100 nM - 1 µM | 24 hours | Dose-dependent apoptosis | [5] |

| U-937 (Human Leukemic Cell Line) | 0.5 µM - 1 µM | 18 - 24 hours | Increased early and late apoptosis | |

| HeLa Cells | 1 µM | Up to 4 hours | Glutathione depletion, ROS generation, caspase-3 activation | [15] |

Experimental Protocols

Induction of Apoptosis with Staurosporine

-

Culture cells to the desired confluency.

-

Prepare a stock solution of staurosporine in DMSO (e.g., 1 mM).

-

Dilute the staurosporine stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 0.1 - 1 µM).[1]

-

Replace the existing medium in the cell culture plates with the staurosporine-containing medium.

-

Incubate the cells for the desired period (e.g., 3 - 24 hours) at 37°C in a 5% CO2 incubator.[8]

-

Proceed with downstream assays to assess apoptosis.

Quantification of Apoptosis by Hoechst 33342 and Propidium Iodide Staining

-

After staurosporine treatment, add Hoechst 33342 (final concentration 1 µg/ml) and Propidium Iodide (PI) (final concentration 1 µg/ml) directly to the culture medium.[8]

-

Incubate for 15 minutes at 37°C in the dark.[8]

-

Visualize the cells using a fluorescence microscope.

-

Live cells: Blue, intact nuclei (Hoechst 33342 positive, PI negative).

-

Apoptotic cells: Bright blue, condensed or fragmented nuclei (Hoechst 33342 positive, PI negative or weakly positive).

-

Necrotic cells: Red, intact or swollen nuclei (Hoechst 33342 positive, PI positive).

-

-

Quantify the percentage of apoptotic cells by counting at least 200 cells per condition.

Caspase-3 Activity Assay (Fluorimetric)

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Lyse the cell pellet in a suitable lysis buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4).[8]

-

Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the cell lysate.

-

-

Fluorimetric Assay:

-

In a 96-well plate, add a defined amount of cell lysate to each well.

-

Add the fluorogenic caspase-3 substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) to each well.[8][16]

-

Incubate at 37°C, protected from light.

-

Measure the fluorescence at regular intervals using a microplate fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[8][16]

-

The rate of increase in fluorescence is proportional to the caspase-3 activity in the sample.

-

Western Blot Analysis for Cleaved Caspase-3, Cleaved PARP, and Cytochrome c Release

-

Protein Extraction:

-

For total cell lysates (for cleaved caspase-3 and PARP), lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

For cytochrome c release, perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, or cytochrome c.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

Staurosporine induces apoptosis through a multifaceted mechanism that is primarily initiated by its broad-spectrum inhibition of protein kinases. This leads to the activation of the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins, cytochrome c release, and subsequent caspase-9 and -3 activation. In some cellular contexts, the extrinsic pathway and caspase-independent mechanisms also contribute to the apoptotic response. A thorough understanding of these pathways and the experimental methodologies to probe them is crucial for researchers utilizing staurosporine as a tool to investigate the intricate process of programmed cell death and for the development of novel anti-cancer therapeutics.

References

- 1. Apoptosis By Treatment Staurosporine [bdbiosciences.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Staurosporine-induced apoptosis in Chang liver cells is associated with down-regulation of Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterogeneous apoptotic responses of prostate cancer cell lines identify an association between sensitivity to staurosporine-induced apoptosis, expression of Bcl-2 family members, and caspase activation [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Release of cytochrome c into the extracellular space contributes to neuronal apoptosis induced by staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase activation pathways induced by staurosporine and low potassium: role of caspase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Staurosporine-induced apoptosis in cardiomyocytes: A potential role of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triggering of a novel intrinsic apoptosis pathway by the kinase inhibitor staurosporine: activation of caspase-9 in the absence of Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Staurosporine-induced apoptosis in P388D1 macrophages involves both extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine [frontiersin.org]

- 16. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

Staurosporine: A Comprehensive Technical Guide on its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, is a pioneering molecule in the field of kinase inhibition.[1] Its potent, albeit non-selective, inhibitory action against a wide array of protein kinases has established it as an indispensable tool in cell biology and a foundational scaffold for the development of more targeted therapeutics. This technical guide provides an in-depth exploration of the chemical structure of Staurosporine, its mechanism of action, and its profound effects on cellular signaling pathways, particularly apoptosis. Detailed experimental protocols for its application in research are also presented, alongside quantitative data on its inhibitory activity.

Chemical Structure of Staurosporine

Staurosporine is an indolocarbazole alkaloid characterized by a unique and rigid bis-indole structure.[1] This core structure is fundamental to its biological activity, enabling it to interact with the ATP-binding pocket of protein kinases.

Core Structure and Functional Groups

The chemical structure of Staurosporine was elucidated by X-ray crystallography.[1] It belongs to the indolo(2,3-a)pyrrole(3,4-c)carbazole class of compounds and is non-halogenated.[1] The core is a planar, aromatic system derived from two L-tryptophan units.[2][3] A key feature is a sugar moiety, derived from glucose, which is uniquely linked to both indole nitrogen atoms of the indolocarbazole core.[2][3] The aglycone of Staurosporine, lacking the sugar component, is known as K252c.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₆N₄O₃ | [4][5] |

| Molecular Weight | 466.54 g/mol | [4][5] |

| IUPAC Name | (9S,10R,11R,13R)-2,3,10,11,12,13-Hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1][6]benzodiazonin-1-one | [1] |

| CAS Number | 62996-74-1 | [4][5] |

| Solubility | Soluble in DMSO and DMF | |

| Appearance | Pale yellow lyophilized powder |

Mechanism of Action: Protein Kinase Inhibition

Staurosporine's primary biological function is the potent inhibition of a broad spectrum of protein kinases.[1] It acts as a prototypical ATP-competitive inhibitor, binding with high affinity to the ATP-binding site on the kinase domain. This binding is more favorable than that of ATP itself, thus preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades.[1] The promiscuity of Staurosporine is attributed to its interaction with conserved structural features within the kinase ATP-binding pocket.

ATP-Competitive Inhibition Model

The following diagram illustrates the competitive inhibition mechanism of Staurosporine.

Quantitative Analysis of Kinase Inhibition

Staurosporine exhibits potent inhibitory activity against a wide range of protein kinases, with IC50 values typically in the low nanomolar range.

| Kinase | IC50 (nM) |

| Protein Kinase C (PKC) | 3 |

| p60v-src Tyrosine Protein Kinase | 6 |

| Protein Kinase A (PKA) | 7 |

| CaM Kinase II | 20 |

| c-Fgr | 2 |

| Phosphorylase Kinase | 3 |

| PKCα | 58 |

| PKCγ | 49 |

| PKCη | 4 |

| PKCδ | 20 |

| PKCε | 73 |

| PKCζ | 1086 |

Note: IC50 values can vary depending on the assay conditions.

Signaling Pathways Modulated by Staurosporine

The broad-spectrum kinase inhibitory activity of Staurosporine leads to the modulation of numerous signaling pathways, with the induction of apoptosis being one of the most significant and widely studied outcomes.

Induction of Apoptosis

Staurosporine is a classical inducer of the intrinsic (mitochondrial) pathway of apoptosis in a multitude of cell types. This process involves both caspase-dependent and, in some cases, caspase-independent mechanisms. The pathway is often initiated by the inhibition of pro-survival kinases, leading to the activation of pro-apoptotic Bcl-2 family members.

Hippo Signaling Pathway

Recent studies have indicated that Staurosporine can also modulate the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. Staurosporine promotes the phosphorylation of LATS1/2 kinases, which in turn phosphorylate and inactivate the transcriptional co-activator YAP, leading to its cytoplasmic retention and the suppression of its target genes.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of Staurosporine on PKC activity using a radioactive assay.

Materials:

-

Assay Dilution Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM DTT, 1 mM CaCl₂)

-

Purified Protein Kinase C (PKC)

-

PKC substrate (e.g., histone H1 or a specific peptide substrate)

-

Lipid activator (e.g., phosphatidylserine and diacylglycerol)

-

Staurosporine stock solution (in DMSO)

-

[γ-³²P]ATP

-

75 mM MgCl₂

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay dilution buffer, PKC enzyme, substrate, and lipid activator.

-

Add varying concentrations of Staurosporine (or DMSO as a vehicle control) to the reaction tubes.

-

Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 30°C.

-

Initiate the kinase reaction by adding the [γ-³²P]ATP/MgCl₂ mixture.

-

Incubate for a defined period (e.g., 10-20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper squares multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone and allow the papers to dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition of kinase activity at each Staurosporine concentration relative to the vehicle control.

Induction of Apoptosis in Cell Culture

This protocol provides a general guideline for inducing apoptosis in cultured cells using Staurosporine.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Staurosporine stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide, TUNEL assay, or caspase activity assay)

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

-

Prepare a working solution of Staurosporine in complete culture medium at the desired final concentration (typically ranging from 0.1 to 1 µM).

-

Remove the existing medium from the cells and replace it with the Staurosporine-containing medium. Include a vehicle control (DMSO) at the same final concentration as the Staurosporine-treated samples.

-

Incubate the cells for a time period determined by the specific cell line and experimental goals (typically between 3 and 24 hours).

-

Harvest the cells by trypsinization or scraping, depending on the cell type.

-

Wash the cells with PBS.

-

Proceed with the chosen apoptosis detection method according to the manufacturer's instructions to quantify the extent of apoptosis.

Conclusion

Staurosporine remains a cornerstone in kinase research due to its potent and broad-spectrum inhibitory activity. Its well-defined chemical structure has served as a template for the rational design of more selective and clinically relevant kinase inhibitors. The ability of Staurosporine to robustly induce apoptosis has also made it an invaluable tool for dissecting the complex signaling networks that govern programmed cell death. The information and protocols provided in this guide are intended to support researchers in leveraging the unique properties of Staurosporine to advance our understanding of cellular signaling and to facilitate the development of novel therapeutic strategies.

References

- 1. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Staurosporine-induced apoptosis in cardiomyocytes: A potential role of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spatiotemporal activation of caspase-dependent and -independent pathways in staurosporine-induced apoptosis of p53wt and p53mt human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Staurosporine-induced apoptosis in Chang liver cells is associated with down-regulation of Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]

Staurosporine: A Comprehensive Technical Guide to a Non-Selective Protein Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Staurosporine, a natural alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent and broad-spectrum inhibitor of protein kinases. Its ability to bind to the ATP-binding site of a vast array of kinases with high affinity has made it an invaluable tool in cell biology research for studying phosphorylation-dependent signaling pathways. However, this lack of selectivity is also its major limitation for therapeutic applications. This technical guide provides an in-depth overview of staurosporine, including its mechanism of action, inhibitory profile against a wide range of kinases, its effects on cellular signaling pathways, and detailed experimental protocols for its use in research.

Mechanism of Action: ATP-Competitive Inhibition

Staurosporine exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for the binding site on protein kinases.[1][2][3] The indolocarbazole structure of staurosporine mimics the purine ring of ATP, allowing it to fit into the highly conserved ATP-binding pocket of most kinases.[4][5] This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to the serine, threonine, or tyrosine residues of substrate proteins, thereby blocking their phosphorylation and downstream signaling. The high affinity of staurosporine for the kinase domain is attributed to its ability to form favorable interactions within the ATP-binding cleft.[5]

Kinase Inhibitory Profile

Staurosporine is renowned for its promiscuity, inhibiting a wide range of protein kinases with high potency, typically in the low nanomolar range.[2] This broad-spectrum activity makes it a powerful tool for general kinase inhibition studies but limits its use as a specific inhibitor. The half-maximal inhibitory concentration (IC50) values of staurosporine against a selection of protein kinases are summarized in the table below.

| Kinase Family | Kinase | IC50 (nM) |

| Serine/Threonine Kinases | ||

| Protein Kinase C (PKC) | 0.7 - 3 | |

| - PKCα | 2 - 58 | |

| - PKCβ | 65 | |

| - PKCγ | 5 - 49 | |

| - PKCδ | 20 - 325 | |

| - PKCε | 73 - 160 | |

| Protein Kinase A (PKA) | 7 - 15 | |

| Protein Kinase G (PKG) | 8.5 - 18 | |

| CaM Kinase II | 20 | |

| Myosin Light Chain Kinase (MLCK) | 1.3 - 21 | |

| S6 Kinase | 5 | |

| Phosphorylase Kinase | 3 | |

| Tyrosine Kinases | ||

| p60v-src | 6 | |

| c-Fgr | 2 | |

| Lyn | 20 | |

| Syk | 16 | |

| Other Kinases | ||

| cdc2 | 9 |

Note: IC50 values can vary depending on the assay conditions, substrate, and ATP concentration.[1][6][7][8]

Effects on Cellular Signaling Pathways

The non-selective inhibition of protein kinases by staurosporine has profound effects on numerous cellular signaling pathways, with the most prominent being the induction of apoptosis.

Induction of Apoptosis

Staurosporine is a widely used and potent inducer of apoptosis in a variety of cell lines.[9][10][11] It can trigger both caspase-dependent and caspase-independent apoptotic pathways.[9] In many cell types, staurosporine treatment leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), resulting in the cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP).[10][11]

The signaling cascade leading to staurosporine-induced apoptosis is complex and can involve the inhibition of pro-survival pathways. For instance, staurosporine has been shown to suppress the activity of the PI3K/Akt and MAPK/Erk signaling pathways, which are critical for cell survival and proliferation.[12]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition mechanisms of staurosporine and H7 to cAMP-dependent protein kinase through docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Indolocarbazole Alkaloids Structurally and Functionally Akin to Staurosporine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staurosporine, an indolocarbazole alkaloid first isolated from the bacterium Streptomyces staurosporeus in 1977, is a potent, broad-spectrum inhibitor of protein kinases.[1][2] Its discovery and subsequent characterization as a nanomolar inhibitor of a wide array of kinases have paved the way for the development of numerous kinase inhibitors as therapeutic agents, particularly in oncology.[2] The core structure of staurosporine, an indolo[2,3-a]carbazole aglycone with a sugar moiety, serves as a scaffold for a large family of related natural products and synthetic derivatives with diverse biological activities.[1][3][4] This technical guide provides an in-depth overview of key indolocarbazole alkaloids that are structurally and functionally similar to staurosporine, with a focus on their quantitative biological data, the experimental protocols used for their characterization, and the signaling pathways they modulate.

Core Indolocarbazole Alkaloids and Their Derivatives

Several indolocarbazole alkaloids share the core structure of staurosporine and exhibit potent biological activities. These include naturally occurring compounds and their semi-synthetic derivatives, which have been developed to improve selectivity and therapeutic efficacy.

UCN-01 (7-hydroxystaurosporine)

UCN-01 is a synthetic derivative of staurosporine with notable antitumor activity.[5] It functions as a multi-targeted kinase inhibitor, affecting several key signaling pathways involved in cell cycle regulation and survival.[5][6]

Midostaurin (PKC412)

Midostaurin, also known as N-benzoylstaurosporine, is another prominent staurosporine analogue.[7] It is a multi-targeted kinase inhibitor that has been approved for the treatment of acute myeloid leukemia (AML) with FLT3 mutations and advanced systemic mastocytosis.[8][9]

K-252a

K-252a is a naturally occurring indolocarbazole alkaloid that, like staurosporine, exhibits potent inhibition of a variety of protein kinases.[10][11] It is often used as a research tool to investigate the roles of different kinases in cellular processes.

Rebeccamycin and its Analogues (e.g., AT2433)

Rebeccamycin is a microbial metabolite with an indolo[2,3-a]carbazole framework.[12] Unlike staurosporine and its direct analogues, which are potent kinase inhibitors, rebeccamycin and many of its derivatives primarily act as topoisomerase I inhibitors.[12][13][14] However, some analogues have been shown to inhibit kinases as well.[12] AT2433 is a group of related compounds that are structurally similar to rebeccamycin.[15][16]

Quantitative Biological Data

The following tables summarize the inhibitory activities of selected indolocarbazole alkaloids against various protein kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Compound | Kinase | IC50 (nM) | Reference |

| Staurosporine | PKC | ~1 | |

| PKA | 7 | [11] | |

| CDK1 | 3 | [6] | |

| CDK2 | 6 | [6] | |

| FLT3 | 5 | [17] | |

| c-Kit | 10 | [17] | |

| UCN-01 | PKC | 30 | [6] |

| PDK1 | 6 | [6] | |

| Chk1 | 7 | [6] | |

| CDK1 | 300-600 | [6] | |

| CDK2 | 300-600 | [6] | |

| Midostaurin | PKCα | 100 | [18] |

| FLT3 | <100 | [8] | |

| c-Kit | <100 | [8] | |

| VEGFR2 | <100 | [18] | |

| PDGFR | <100 | [18] | |

| K-252a | PKC | 470 | [11] |

| PKA | 140 | [11] | |

| CaMKII | 270 | [11] | |

| TrkA | 3 | [19] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments commonly used to characterize indolocarbazole alkaloids.

Kinase Inhibition Assay

Objective: To determine the in vitro potency of a compound against a specific protein kinase.

Methodology:

-

Reagents and Materials: Purified recombinant kinase, substrate peptide or protein, ATP (adenosine triphosphate), inhibitor compound, assay buffer, detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

-

Procedure: a. Prepare serial dilutions of the inhibitor compound in the assay buffer. b. In a microplate, add the kinase, the substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding a fixed concentration of ATP. d. Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction. f. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. g. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability/Cytotoxicity Assay

Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.

Methodology:

-

Reagents and Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), antibiotics, inhibitor compound, viability reagent (e.g., MTT, resazurin, CellTiter-Glo®).

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the inhibitor compound. Include a vehicle control (e.g., DMSO). c. Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2. d. Add the viability reagent to each well and incubate according to the manufacturer's instructions. e. Measure the signal (absorbance or luminescence) using a plate reader. f. Calculate the percentage of cell viability relative to the vehicle control. g. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Cell Cycle Analysis

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Methodology:

-

Reagents and Materials: Cancer cell line, cell culture medium, inhibitor compound, phosphate-buffered saline (PBS), ethanol, RNase A, propidium iodide (PI).

-

Procedure: a. Treat the cells with the inhibitor compound at a specific concentration for a defined time. b. Harvest the cells by trypsinization and wash them with PBS. c. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight. d. Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. e. Incubate the cells in the dark at room temperature for 30 minutes. f. Analyze the DNA content of the cells using a flow cytometer. g. The resulting DNA histogram can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

Indolocarbazole alkaloids exert their biological effects by targeting multiple signaling pathways that are often dysregulated in cancer. The following diagrams, generated using Graphviz, illustrate the key pathways affected by these compounds.

Figure 1: General signaling pathways inhibited by Staurosporine and its analogs.

This diagram illustrates how staurosporine and its analogues, such as UCN-01 and Midostaurin, inhibit multiple nodes in key signaling pathways. By targeting receptor tyrosine kinases (RTKs) like FLT3 and c-Kit, as well as downstream effectors like PI3K/Akt and PKC, these compounds can block signals that promote cell proliferation and survival.[5][8][18] Furthermore, their inhibition of cyclin-dependent kinases (CDKs) and checkpoint kinases like Chk1 leads to cell cycle arrest and can induce apoptosis.[5][6][20]

Figure 2: Mechanism of action of Rebeccamycin and its topoisomerase I-inhibiting analogs.

This diagram shows the mechanism by which Rebeccamycin and its analogues, such as AT2433, act as topoisomerase I poisons.[12][13][14] These compounds intercalate into DNA and stabilize the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[13] This leads to the accumulation of DNA single-strand breaks, which can be converted to lethal double-strand breaks upon collision with the replication fork, ultimately triggering cell death.

Conclusion

The indolocarbazole alkaloids, with staurosporine as their progenitor, represent a rich source of biologically active compounds with significant therapeutic potential. Their ability to inhibit a broad range of protein kinases has made them invaluable tools in cancer research and has led to the development of clinically approved drugs like Midostaurin. While the lack of specificity of early compounds like staurosporine limited their therapeutic use, ongoing research continues to generate novel analogues with improved selectivity and efficacy.[1][10] The detailed understanding of their mechanisms of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development of this important class of molecules in the field of drug discovery.

References

- 1. Staurosporine Analogs Via C–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical biology of natural indolocarbazole products: 30 years since the discovery of staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combinatorial biosynthesis of antitumor indolocarbazole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis of biologically active indolocarbazole natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00096E [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Staurosporine analogues - pharmacological toys or useful antitumour agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. ashpublications.org [ashpublications.org]

- 10. K252a and staurosporine microbial alkaloid toxins as prototype of neurotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Rebeccamycin analogues as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Rebeccamycin - Wikipedia [en.wikipedia.org]

- 15. AT2433-A1, AT2433-A2, AT2433-B1, and AT2433-B2 novel antitumor antibiotic compounds produced by Actinomadura melliaura. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. Phase IIB Trial of Oral Midostaurin (PKC412), the FMS-Like Tyrosine Kinase 3 Receptor (FLT3) and Multi-Targeted Kinase Inhibitor, in Patients With Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome With Either Wild-Type or Mutated FLT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

- 19. researchgate.net [researchgate.net]

- 20. UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Staurosporine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of staurosporine, a potent microbial alkaloid with significant applications in cell biology and as a precursor for drug development. This document details the enzymatic pathway, the genetic basis of its production, and available quantitative data. Furthermore, it offers insights into the experimental methodologies employed to elucidate this complex biosynthetic route.

Introduction to Staurosporine

Staurosporine is a natural product first isolated from the bacterium Streptomyces staurosporeus. It belongs to the indolocarbazole class of alkaloids and is renowned for its potent, albeit non-selective, inhibition of a wide range of protein kinases by competing with ATP for its binding site. This property has made staurosporine an invaluable tool in cell biology for studying signal transduction pathways and inducing apoptosis. While its lack of specificity has limited its direct therapeutic use, it has served as a crucial lead compound in the development of more selective protein kinase inhibitors for cancer therapy. The biosynthesis of staurosporine is a complex process involving the condensation of two L-tryptophan molecules to form the aglycone core, followed by glycosylation and methylation steps.

The Staurosporine Biosynthetic Pathway

The biosynthesis of staurosporine is orchestrated by a dedicated gene cluster, which has been identified and characterized. The pathway can be broadly divided into three main stages: 1) formation of the indolocarbazole aglycone, 2) synthesis of the sugar moiety, and 3) glycosylation and subsequent modifications.

Formation of the Staurosporine Aglycone (K252c)

The initial steps of the pathway involve the conversion of L-tryptophan into the characteristic indolocarbazole core.

-

Oxidative Deamination of L-Tryptophan: The pathway is initiated by the FAD-dependent L-amino acid oxidase, StaO , which converts L-tryptophan into indole-3-pyruvic acid imine.

-

Dimerization and Cyclization: The imine intermediate is then acted upon by StaD (chromopyrrolic acid synthase) to form chromopyrrolic acid.

-

Oxidative C-C Bond Formation: The cytochrome P450 enzyme, StaP , catalyzes an aryl-aryl coupling reaction to form the indolocarbazole scaffold.

-

Decarboxylation: Finally, the FAD-dependent monooxygenase, StaC , facilitates the decarboxylation to yield the staurosporine aglycone, also known as K252c.

Biosynthesis of the Sugar Moiety (TDP-L-ristosamine)

A dedicated set of enzymes is responsible for the synthesis of the deoxysugar, TDP-L-ristosamine, from glucose-1-phosphate.

-

StaA (glucose-1-phosphate thymidylyltransferase) and StaB (TDP-D-glucose 4,6-dehydratase) initiate the process.

-

A series of enzymes including StaE , StaJ , StaI , and StaK are responsible for subsequent modification steps, including epimerization, dehydration, aminotransfer, and reduction, to produce TDP-L-ristosamine.

Glycosylation and Final Modifications

The final steps of staurosporine biosynthesis involve the attachment and modification of the sugar moiety.

-

N-Glycosylation: The glycosyltransferase StaG attaches TDP-L-ristosamine to one of the indole nitrogens of the staurosporine aglycone, forming an intermediate known as holyrine A.

-

Second C-N Bond Formation: The cytochrome P450 enzyme StaN catalyzes the formation of a second bond between the sugar and the other indole nitrogen, creating a rigid, cyclic structure. This results in the formation of O-demethyl-N-demethyl-staurosporine.

-

Methylations: The final maturation steps are carried out by two S-adenosyl-L-methionine (SAM)-dependent methyltransferases. StaMA methylates the sugar's amino group, and StaMB methylates a hydroxyl group on the sugar, yielding the final product, staurosporine.

Quantitative Data

Detailed kinetic characterization of all the individual enzymes in the staurosporine biosynthetic pathway is not extensively available in the literature. However, studies on precursor incorporation have provided some quantitative insights.

| Precursor | Incorporation Efficiency | Reference |

| L-[indole-2-¹⁴C]Tryptophan | High | [1] |

| L-[benzene ring-U-¹⁴C]Tryptophan | High | [1] |

Table 1: Precursor Incorporation into Staurosporine.

Experimental Protocols

Heterologous Expression of the Staurosporine Biosynthetic Gene Cluster

This protocol describes the general steps for the heterologous expression of the staurosporine gene cluster in a suitable Streptomyces host, based on published methodologies.

4.1.1. Vector Construction

-

Gene Cluster Isolation: The complete staurosporine biosynthetic gene cluster (approximately 20 kb) is isolated from the genomic DNA of the producing organism, Streptomyces sp. TP-A0274.

-

Cloning into Expression Vector: The isolated gene cluster is cloned into a suitable Streptomyces expression vector, such as pTOYAMAcos. This is typically achieved through standard restriction digestion and ligation techniques.

-

Verification: The integrity and orientation of the cloned gene cluster are verified by restriction analysis and DNA sequencing.

4.1.2. Transformation of Streptomyces lividans

-

Protoplast Preparation: Prepare protoplasts of the host strain, Streptomyces lividans, by treating the mycelia with lysozyme.

-

Transformation: Introduce the recombinant expression vector into the prepared protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

-

Selection: Plate the transformed protoplasts on a regeneration medium containing an appropriate antibiotic for selection of transformants carrying the expression vector.

4.1.3. Fermentation and Product Analysis

-

Cultivation: Inoculate the recombinant Streptomyces lividans strain into a suitable production medium.

-

Extraction: After a suitable incubation period, extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the crude extract for the presence of staurosporine and its intermediates using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

General Protocol for in vitro Enzymatic Assays

The following provides a generalized framework for the in vitro characterization of the biosynthetic enzymes. Specific conditions would need to be optimized for each enzyme.

4.2.1. Enzyme Expression and Purification

-

Gene Cloning: Clone the gene encoding the enzyme of interest into a suitable E. coli expression vector (e.g., pET series) with an affinity tag (e.g., His-tag).

-

Protein Expression: Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG.

-

Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

4.2.2. Enzymatic Assay

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the purified enzyme, the substrate, and any required co-factors (e.g., FAD, SAM, NADPH).

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Quenching: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

-

Analysis: Analyze the reaction mixture for the formation of the product using HPLC, LC-MS, or a spectrophotometric method.

4.2.3. Kinetic Analysis

-

Vary the concentration of one substrate while keeping the others constant.

-

Measure the initial reaction rates at each substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Visualizations

Caption: The biosynthetic pathway of staurosporine.

References

The Core of Kinase Inhibition: A Technical Guide to Staurosporine's ATP-Competitive Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, stands as a prototypical ATP-competitive kinase inhibitor.[1] Its potent, broad-spectrum inhibitory activity has made it an indispensable tool in kinase research and a foundational scaffold for the development of more selective kinase-targeted therapeutics.[2][3] This technical guide delves into the core mechanism of Staurosporine's action, presenting quantitative data on its inhibitory profile, detailed experimental protocols for its study, and visual representations of its impact on cellular signaling.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The primary mechanism by which Staurosporine exerts its potent inhibitory effect is through direct competition with adenosine triphosphate (ATP) for binding to the kinase active site.[1][4][5] This site, a highly conserved region among kinases, is responsible for binding the phosphate-donating ATP molecule. Staurosporine's high affinity for this pocket physically occludes ATP, thereby preventing the phosphotransfer reaction that is the fundamental function of a kinase.[1][6] The promiscuity of Staurosporine arises from its ability to recognize conserved structural features within the ATP-binding pockets of a vast array of kinases.[1][7]

The structural basis for Staurosporine's tight binding has been elucidated through X-ray crystallography, revealing that the extended aromatic plane of the inhibitor interacts extensively with the adenine binding site, while the sugar moiety occupies the ribose binding pocket.[2] The lactam ring of the indolocarbazole core forms crucial hydrogen bonds with the backbone amides in the hinge region of the kinase, a key interaction for anchoring the inhibitor.[8]

Quantitative Inhibition Profile of Staurosporine

Staurosporine exhibits potent inhibitory activity against a wide range of protein kinases, with IC50 and Ki values often in the low nanomolar range. This broad-spectrum activity makes it a powerful tool for general kinase inhibition studies but limits its therapeutic potential due to a lack of selectivity.[1][2]

Table 1: IC50 Values of Staurosporine Against Various Kinases

| Kinase | IC50 (nM) |

| Protein Kinase C (PKC) | 0.7 - 3 |

| Protein Kinase A (PKA) | 7 - 15 |

| p60v-src Tyrosine Protein Kinase | 6 |

| CaM Kinase II | 20 |

| Protein Kinase G (PKG) | 8.5 |

| Phosphorylase Kinase | 3 |

| c-Fgr | 2 |

| Myosin Light Chain Kinase (MLCK) | 1.3 (Ki) |

| cdc2 | 9 |

| Lyn | 20 |

| Syk | 16 |

Data compiled from multiple sources.[5][9][10][11][12]

Table 2: Ki Values of Staurosporine for Select Kinases

| Kinase | Ki (nM) |

| Protein Kinase A (PKA) | 7.0 |

| Protein Kinase G (PKG) | 8.5 |

| Myosin Light Chain Kinase (MLCK) | 1.3 |

Data compiled from Thermo Fisher Scientific.[12]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Staurosporine against a specific kinase in a cell-free system.

Materials:

-

Purified kinase

-

Kinase-specific substrate peptide

-

Staurosporine solution (in DMSO)

-

Assay buffer (e.g., 20mM MOPS, pH 7.2, 25mM β-glycerophosphate, 1mM sodium orthovanadate, 1mM DTT, 1mM CaCl2)[13]

-

[γ-32P]ATP

-

ATP solution

-

Magnesium chloride (MgCl2)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation counter and cocktail

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the kinase-specific substrate peptide, and the purified kinase.

-

Add varying concentrations of Staurosporine (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of [γ-32P]ATP, ATP, and MgCl2.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes).[13]

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[13]

-

Perform a final wash with acetone.[13]

-

Transfer the paper squares to scintillation vials, add scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each Staurosporine concentration and determine the IC50 value.

Staurosporine-Induced Apoptosis in Cell Culture

This protocol outlines a general method for inducing apoptosis in mammalian cell lines using Staurosporine.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Staurosporine stock solution (1 mg/ml in DMSO)

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining, Caspase-3/7 activity assay)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed the cells in appropriate culture vessels and allow them to adhere and reach a desired confluency (e.g., 70-80%).[14]

-

Prepare a working solution of Staurosporine in complete cell culture medium at the desired final concentration (typically 10 nM to 1 µM).[14][15]

-

Remove the existing medium from the cells and replace it with the Staurosporine-containing medium. Include a vehicle control (DMSO) group.

-

Incubate the cells for a time period known to induce apoptosis in the specific cell line (can range from 3 to 24 hours).[15][16]

-

Harvest the cells by trypsinization or scraping.

-

Wash the cells with cold PBS.

-

Stain the cells for apoptosis markers according to the manufacturer's instructions of the chosen apoptosis detection kit.

-

Analyze the stained cells using a flow cytometer or fluorescence microscope to quantify the percentage of apoptotic cells.

Visualization of Staurosporine's Impact

ATP-Competitive Inhibition Workflow

The following diagram illustrates the workflow for determining the ATP-competitive inhibition of a kinase by Staurosporine.

Staurosporine's Effect on the Hippo Signaling Pathway

Staurosporine has been shown to impact the Hippo signaling pathway, a critical regulator of cell growth and organ size.[17] It induces the phosphorylation of the core kinases MST1/2 and LATS1/2, leading to the phosphorylation and cytoplasmic retention of YAP, a key downstream effector. This prevents YAP from entering the nucleus and promoting the transcription of pro-growth genes.[17]

Staurosporine-Induced Apoptosis Pathway

Staurosporine is a well-established inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway.[10][18] This process involves the activation of caspase cascades, leading to programmed cell death.

Conclusion

Staurosporine remains a cornerstone in kinase research due to its potent, ATP-competitive mechanism of inhibition across a broad spectrum of kinases. While its lack of selectivity has hindered its clinical application, it continues to be an invaluable tool for elucidating the roles of kinases in complex cellular processes and for validating novel kinase targets. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers utilizing Staurosporine to probe the intricate world of cellular signaling.

References

- 1. Staurosporine - Wikipedia [en.wikipedia.org]

- 2. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. selleckchem.com [selleckchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. igg-light-chain-variable-region.com [igg-light-chain-variable-region.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Staurosporine in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staurosporine, a potent alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a broad-spectrum protein kinase inhibitor. Its ability to inhibit a wide range of kinases gives it significant biological activity, most notably the induction of cell cycle arrest and apoptosis in a variety of cell lines. This technical guide provides an in-depth exploration of the mechanisms by which staurosporine mediates cell cycle arrest, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Staurosporine's primary mechanism of action is the competitive inhibition of the ATP-binding site of protein kinases, thereby preventing the phosphorylation of their target substrates. This non-selective inhibition affects numerous kinases, including protein kinase C (PKC), cyclin-dependent kinases (CDKs), and various tyrosine kinases. The cellular response to staurosporine is dose-dependent, with lower concentrations typically inducing cell cycle arrest and higher concentrations leading to apoptosis.[1][2][3][4][5][6][7][8][9] Understanding the nuances of staurosporine-induced cell cycle arrest is crucial for its application as a research tool and for the development of more selective kinase inhibitors for therapeutic use.

Mechanism of Staurosporine-Induced Cell Cycle Arrest

Staurosporine's ability to halt cell cycle progression stems from its inhibition of key regulatory kinases, primarily the cyclin-dependent kinases (CDKs). CDKs, in complex with their cyclin partners, are the master regulators of the cell cycle, driving the transitions between different phases. Staurosporine has been shown to induce arrest at both the G1 and G2/M checkpoints, depending on the cell type and the concentration of the compound used.[2][3][4][5][6][8][9]

G1 Phase Arrest

At lower concentrations, staurosporine often causes cells to arrest in the G1 phase of the cell cycle.[2][3][4][6][9] This arrest is primarily mediated through the inhibition of G1-associated CDKs, such as CDK2, CDK4, and CDK6. The inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (pRb).[2][7] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.

Furthermore, staurosporine treatment has been shown to increase the levels of CDK inhibitors (CKIs), such as p21Waf1/Cip1 and p27Kip1.[4][10][11] These proteins bind to and inactivate cyclin-CDK complexes, further contributing to the G1 arrest. The induction of G1 arrest by staurosporine can be dependent on a functional pRb protein.[7]

G2/M Phase Arrest

At higher concentrations, staurosporine predominantly induces a G2/M phase arrest.[1][5][8][9][11][12][13][14] This is largely due to the inhibition of CDK1 (also known as CDC2), the key kinase that drives entry into mitosis. Inhibition of CDK1/Cyclin B1 activity prevents the necessary phosphorylation of substrates required for mitotic events, such as chromosome condensation and nuclear envelope breakdown. Staurosporine's effect on the G2/M checkpoint can also involve the modulation of other signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, which can influence the expression and activity of G2/M regulatory proteins.[1]

Quantitative Data on Staurosporine-Induced Cell Cycle Arrest

The following tables summarize the quantitative effects of staurosporine on cell cycle distribution in various cell lines, as reported in the literature.

Table 1: Effect of Staurosporine on Cell Cycle Distribution in Human Gastric Cancer Cell Lines [11]

| Cell Line | Staurosporine Concentration (ng/mL) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| MGC803 | 0 (Control) | 24 | 65.4 | 23.8 | 10.8 |

| 40 | 24 | 45.2 | 28.9 | 25.9 | |

| 60 | 24 | 39.8 | 30.1 | 30.1 | |

| 100 | 24 | 35.6 | 31.2 | 33.2 | |

| SGC7901 | 0 (Control) | 24 | 68.2 | 21.5 | 10.3 |

| 40 | 24 | 48.7 | 26.8 | 24.5 | |

| 60 | 24 | 42.1 | 28.3 | 29.6 | |

| 100 | 24 | 38.9 | 29.5 | 31.6 |

Table 2: Effect of Staurosporine on Cell Cycle Distribution in Human Leukemic U937 Cells [12]

| Staurosporine Concentration (µM) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| 0 (Control) | 18 | Data Not Provided | Data Not Provided | Data Not Provided |

| 0.5 | 18 | Decreased | Data Not Provided | Increased |

| 0 (Control) | 24 | Data Not Provided | Data Not Provided | Data Not Provided |

| 1 | 24 | Decreased | Data Not Provided | Increased |

Note: The referenced study[12] indicated a significant decrease in the G0/G1 phase and a concomitant increase in the G2/M phase population but did not provide specific percentages in a tabular format.

Table 3: Effect of Staurosporine on Cell Cycle Distribution in N2a Cells [5]

| Treatment | % Cells in G1 | % Cells in G2/M | Relative G2/G1 Ratio |

| Control | 25.3 ± 0.5 | 25.4 ± 0.7 | 1.0 |

| 0.5 µM Staurosporine (14h) | 12.1 ± 0.4 | 44.5 ± 0.9 | 3.68 |

Signaling Pathways and Experimental Workflows

Staurosporine-Induced G1 Arrest Signaling Pathway

Caption: Staurosporine induces G1 arrest by inhibiting CDK4/6 and CDK2, preventing pRb phosphorylation.

Staurosporine-Induced G2/M Arrest Signaling Pathway

Caption: Staurosporine causes G2/M arrest primarily by inhibiting the CDK1/Cyclin B complex.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing staurosporine's effect on cell cycle distribution via flow cytometry.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is adapted from standard procedures for analyzing DNA content.[2][15][16][17]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency and treat with staurosporine at various concentrations and for different time points. Include an untreated control.

-

Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation. Count the cells to ensure approximately 1 x 106 cells per sample.

-

Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate laser and filter settings for PI detection (e.g., excitation at 488 nm, emission at >600 nm).

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This protocol provides a general procedure for detecting changes in the expression of cell cycle-related proteins following staurosporine treatment.[18][19][20][21]

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2X)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-p27, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After staurosporine treatment, wash cells with cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with an equal volume of 2X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin or GAPDH).

In Vitro Kinase Assay for CDK Activity

This protocol outlines a general method to measure the activity of specific CDKs from cell lysates after staurosporine treatment.[3][10][22][23][24][25][26]

Materials:

-

Cell lysis buffer (non-denaturing)

-

Protein A/G agarose beads

-

Antibody against the CDK of interest (e.g., anti-CDK2)

-

Kinase assay buffer

-

Histone H1 (as a substrate)

-

[γ-32P]ATP or a non-radioactive ATP analog and corresponding detection reagents

-

Scintillation counter or appropriate detection system

Procedure:

-

Immunoprecipitation: Lyse staurosporine-treated and control cells in a non-denaturing lysis buffer. Incubate the clarified lysates with an antibody specific for the CDK of interest (e.g., CDK2) and then with Protein A/G agarose beads to pull down the CDK-cyclin complexes.

-

Washing: Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing Histone H1 and [γ-32P]ATP (or a non-radioactive alternative).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

-

Stopping the Reaction: Stop the reaction by adding Laemmli sample buffer and boiling the samples.

-

Analysis: Separate the reaction products by SDS-PAGE. If using [γ-32P]ATP, expose the gel to a phosphor screen or autoradiography film to detect the phosphorylated Histone H1. If using a non-radioactive method, proceed with the appropriate detection steps (e.g., Western blot with a phospho-specific antibody).

-

Quantification: Quantify the amount of phosphorylated substrate to determine the kinase activity.

Conclusion

Staurosporine serves as a powerful tool for studying the intricate mechanisms of cell cycle control. Its ability to induce cell cycle arrest at both the G1 and G2/M checkpoints, primarily through the inhibition of cyclin-dependent kinases, has been instrumental in elucidating the roles of these key regulatory proteins. This guide provides a comprehensive overview of the molecular pathways affected by staurosporine, presents quantitative data on its effects, and offers detailed protocols for key experimental analyses. For researchers and drug development professionals, a thorough understanding of staurosporine's impact on cell cycle progression is essential for its effective use in research and for the development of novel, more targeted cancer therapies.

References

- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. 4.6. In Vitro CDK2/Cyclin A2 and c-Met Activity [bio-protocol.org]

- 4. Both low and high concentrations of staurosporine induce G1 arrest through down-regulation of cyclin E and cdk2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Staurosporine is chemoprotective by inducing G1 arrest in a Chk1- and pRb-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uncoupling of the order of the S and M phases: effects of staurosporine on human cell cycle kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Staurosporine inhibits the proliferation, alters the cell cycle distribution and induces apoptosis in HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Staurosporine-induced apoptosis is independent of p16 and p21 and achieved via arrest at G2/M and at G1 in U251MG human glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. Effect of staurosporine on cycle human gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of apoptosis by staurosporine involves the inhibition of expression of the major cell cycle proteins at the G(2)/m checkpoint accompanied by alterations in Erk and Akt kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Staurosporine modulates radiosensitivity and radiation-induced apoptosis in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Staurosporine induces apoptosis in human papillomavirus positive oral cancer cells at G2/M phase by disrupting mitochondrial membrane potential and modulation of cell cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. wp.uthscsa.edu [wp.uthscsa.edu]

- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 18. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. blog.cellsignal.com [blog.cellsignal.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. tools.thermofisher.com [tools.thermofisher.com]

- 23. promega.com [promega.com]

- 24. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 25. researchgate.net [researchgate.net]

- 26. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

Staurosporine's Potent Inhibition of Protein Kinase Families: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent and broad-spectrum inhibitor of protein kinases. Its ability to bind to the ATP-binding site of a vast array of kinases has made it an invaluable tool in cell biology research to elucidate signaling pathways and a foundational scaffold for the development of more selective kinase inhibitors for therapeutic use. This technical guide provides an in-depth overview of staurosporine's effects on various protein kinase families, presenting quantitative inhibitory data, detailed experimental protocols for assessing kinase inhibition, and visualizations of key affected signaling pathways.

Mechanism of Action

Staurosporine functions primarily as an ATP-competitive inhibitor. The planar indolocarbazole ring system of staurosporine mimics the adenine ring of ATP, allowing it to fit into the ATP-binding pocket of protein kinases. This binding prevents the transfer of the gamma-phosphate from ATP to the substrate protein, thereby inhibiting the kinase's catalytic activity. While highly potent, staurosporine exhibits a lack of selectivity, binding to the majority of kinases with nanomolar affinity.[1][2]

Quantitative Inhibitory Profile of Staurosporine

The following tables summarize the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of staurosporine against a wide range of human protein kinases, organized by their respective families. This data highlights the broad-spectrum nature of staurosporine's inhibitory activity.

Table 1: AGC Kinase Family

| Kinase | Gene Symbol | IC50/Kd (nM) | Reference |

| Protein Kinase A | PRKACA | 7 - 15 | [3][4][5] |

| Protein Kinase Cα | PRKCA | 0.7 - 3 | [3][4][6] |

| Protein Kinase G | PRKG1 | 8.5 | [6] |

| p70 S6 Kinase | RPS6KB1 | 5 | [4] |

| Rho-associated coiled-coil containing protein kinase 1 | ROCK1 | 0.3 | [7] |

| Rho-associated coiled-coil containing protein kinase 2 | ROCK2 | 0.2 | [7] |

Table 2: CAMK Kinase Family

| Kinase | Gene Symbol | IC50/Kd (nM) | Reference |

| CaM Kinase II | CAMK2A | 20 | [3][4] |

| CaM Kinase Kinase 1 | CAMKK1 | 0.0 | [7] |

| CaM Kinase Kinase 2 | CAMKK2 | 0.2 | [7] |

| Mitogen-activated protein kinase (MAPK/ERK1) | MAPK1 | Micromolar range | [1][8] |

| p38 MAPK | MAPK14 | - | [9][10] |

Table 3: CK1 and CMGC Kinase Families

| Kinase Family | Kinase | Gene Symbol | IC50/Kd (nM) | Reference | | :--- | :--- | :--- | :--- | | CK1 | Casein Kinase 1 | CSNK1 | >5,000 |[11] | | CMGC | Cyclin-dependent kinase 2 | CDK2 | - |[12] | | CMGC | Glycogen synthase kinase 3 | GSK3 | - | - |

Table 4: STE and TK Kinase Families

| Kinase Family | Kinase | Gene Symbol | IC50/Kd (nM) | Reference | | :--- | :--- | :--- | :--- | | STE | STE20-like kinase | SLK | 0.0 |[7] | | STE | Serine/threonine-protein kinase 10 | STK10 | 0.0 |[7] | | TK | p60v-src Tyrosine Protein Kinase | SRC | 6 |[3] | | TK | c-Fgr | FGR | 2 |[5] | | TK | FLT3 | FLT3 | 0.2 |[7] | | TK | Epidermal growth factor receptor | EGFR | 0.3 |[7] |

Table 5: TKL Kinase Family

| Kinase | Gene Symbol | IC50/Kd (nM) | Reference |

| Raf-1 | RAF1 | - | [13] |

| Mixed lineage kinase domain-like | MLKL | - | [13] |

Experimental Protocols

Accurate determination of kinase inhibition is crucial for drug discovery and development. Below are detailed methodologies for two common in vitro kinase assay formats.

Radiometric Filter Binding Assay (Gold Standard)

This method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate peptide or protein.

Materials:

-

Purified active kinase

-

Specific substrate peptide or protein

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Staurosporine (or other test inhibitor) dissolved in DMSO

-

P81 phosphocellulose filter paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing kinase buffer, purified kinase, and substrate.

-

Inhibitor Addition: Add staurosporine or the test compound at various concentrations. Include a DMSO vehicle control.

-

Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Termination and Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

-

Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each staurosporine concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3][14][15][16]

ADP-Glo™ Luminescent Kinase Assay (Non-Radioactive)

This homogeneous, high-throughput assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-